4'-Chloroacetanilide can be synthesized through various methods, including the reaction of aniline with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride []. It can also be obtained by reacting acetanilide with chlorine gas [].
Research has explored the potential antimicrobial properties of 4'-chloroacetanilide. Studies have shown that it exhibits activity against various bacteria, fungi, and yeasts [, ]. However, the exact mechanism of action and its effectiveness compared to existing antibiotics remain unclear and require further investigation.
4'-Chloroacetanilide can serve as a valuable intermediate in organic synthesis due to the presence of the reactive chloroacetyl group. It can be used in various reactions, such as nucleophilic substitution, condensation, and cyclization, to synthesize other complex molecules with diverse applications in pharmaceuticals, materials science, and agrochemicals [, ].
4'-Chloroacetanilide has been investigated for its crystal engineering properties. Studies have shown that it can form various supramolecular structures through hydrogen bonding and halogen bonding interactions, making it a potential candidate for the design of functional materials with specific properties [, ].
4'-Chloroacetanilide, also known as N-(4-chlorophenyl)acetamide, is an organic compound with the molecular formula C₈H₈ClNO and a molar mass of 169.61 g/mol. It features a para-chlorophenyl group attached to an acetamide moiety, making it a member of both acetamides and monochlorobenzenes. This compound is characterized by its white crystalline appearance and has a melting point ranging from 177 °C to 179 °C .
4'-Chloroacetanilide itself does not possess a known mechanism of action in biological systems. Its primary function is as a building block for the synthesis of other molecules with specific biological activities.
Research indicates that 4'-Chloroacetanilide exhibits acute toxicity and has been shown to interact with proteins through hydrogen bonding . It has been studied for its potential effects on biological systems, including:
Several methods exist for synthesizing 4'-Chloroacetanilide:
4'-Chloroacetanilide is used in various fields:
Studies have demonstrated that 4'-Chloroacetanilide interacts with proteins through hydrogen bonding, which may influence its biological activity and toxicity profile. These interactions are critical for understanding its mechanism of action and potential side effects when used in pharmaceutical applications .
Compound Name | Structure Type | Unique Features |
---|---|---|
4'-Chloroacetanilide | Acetamide | Para-chlorophenyl group; used in pharmaceuticals |
Acetanilide | Acetamide | No halogen substitution; common analgesic |
p-Chloroaniline | Aniline derivative | Lacks acetyl group; used in dye production |
N-(2-Chlorophenyl)acetamide | Acetamide | Chlorine at ortho position; different reactivity |
4'-Chloroacetanilide's unique para-chlorophenyl structure distinguishes it from other similar compounds, influencing its chemical reactivity and biological activity significantly.
4'-Chloroacetanilide belongs to the aryl acetamide family, classified under the IUPAC name N-(4-chlorophenyl)acetamide. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₈ClNO | |
Molecular Weight | 169.61 g/mol | |
CAS Registry | 539-03-7 | |
Beilstein Reference | 12, IV 1178 |
Common synonyms include p-chloroacetanilide, N-acetyl-4-chloroaniline, and Paracetamol Impurity J.
First synthesized in the early 20th century, 4'-chloroacetanilide gained prominence as a precursor for dyes and pharmaceuticals. Its role expanded in the 1970s with NASA’s development of polyimide polymers, where it acted as a monomer in high-temperature-resistant materials. Modern applications include its use as an internal standard in HPLC assays for cardiovascular drugs like isosorbide dinitrate.
The molecule comprises a chlorophenyl ring (C₆H₄Cl) linked to an acetamide group (CH₃CONH–) at the para position. Key structural attributes:
4'-Chloroacetanilide, with the molecular formula C₈H₈ClNO and Chemical Abstracts Service number 539-03-7, represents an acetamide derivative where a chlorine atom is substituted at the para position of the phenyl ring [1] [2]. The compound's International Union of Pure and Applied Chemistry name is N-(4-chlorophenyl)acetamide, reflecting its structural composition of an acetyl group bonded to a para-chlorinated aniline moiety [1] [2].
Crystallographic analysis reveals that 4'-Chloroacetanilide adopts an orthorhombic crystal system with space group Pna2₁ [34]. The unit cell parameters are a = 9.73 Å, b = 12.88 Å, and c = 6.56 Å, with four molecules per unit cell [34]. The molecular structure exhibits typical amide bond characteristics, with the nitrogen-hydrogen bond adopting an anti conformation relative to the carbonyl bond [30].
The aromatic ring system maintains planarity with standard carbon-carbon bond lengths within the benzene framework [3]. The chlorine substitution at the para position influences the electronic distribution throughout the molecule, affecting both the aromatic system and the amide functionality [3]. Computational studies using density functional theory methods have provided detailed geometric parameters that align well with experimental crystallographic data [28].
The electronic structure of 4'-Chloroacetanilide demonstrates significant charge delocalization between the aromatic ring and the amide group [6]. The para-chlorine substituent acts as an electron-withdrawing group, creating an asymmetric charge distribution across the molecule [6]. Mulliken population analysis reveals that the chlorine atom carries a partial negative charge, while the carbon atoms in the aromatic ring exhibit varying degrees of positive character [28].
The amide nitrogen possesses lone pair electrons that can participate in resonance with the aromatic system, contributing to the overall stability of the molecular structure [7]. The carbonyl oxygen displays typical electronegative characteristics, forming the basis for intermolecular hydrogen bonding interactions in the solid state [30].
Conformational studies indicate that 4'-Chloroacetanilide adopts a relatively rigid structure due to the planar nature of both the aromatic ring and the amide group [28]. The conformation is stabilized by the anti arrangement of the nitrogen-hydrogen bond relative to the carbonyl group, which minimizes steric interactions and maximizes conjugation between the aromatic system and the amide functionality [30].
Theoretical calculations using various density functional theory methods confirm that the observed crystal structure represents the most energetically favorable conformation [28]. The molecular geometry remains relatively unchanged across different computational approaches, indicating the inherent stability of the adopted conformation [28].
4'-Chloroacetanilide exhibits a melting point range of 176-181°C, with different sources reporting slight variations within this range [1] [2] [24] [27]. The compound demonstrates thermal stability up to its melting point, with decomposition occurring at higher temperatures [27]. The boiling point is reported as 333°C under standard atmospheric pressure conditions [2] [12].
Property | Value | Source |
---|---|---|
Melting Point | 176-181°C | [1] [2] [24] |
Boiling Point | 333°C | [2] [12] |
Flash Point | 333°C | [12] |
The relatively high melting point reflects the presence of intermolecular hydrogen bonding in the solid state, which requires additional thermal energy to overcome during the melting process [34].
The solubility characteristics of 4'-Chloroacetanilide vary significantly depending on the solvent polarity and hydrogen bonding capacity [12] [24]. The compound is practically insoluble in water, which is attributed to its hydrophobic aromatic character and limited ability to form hydrogen bonds with water molecules [2] [12] [24].
Solvent | Solubility | Classification |
---|---|---|
Water | Insoluble | Hydrophobic |
Ethanol | Soluble | Polar protic |
Diethyl Ether | Soluble | Polar aprotic |
Carbon Disulfide | Soluble | Nonpolar |
Carbon Tetrachloride | Slightly soluble | Nonpolar |
Benzene | Slightly soluble | Aromatic |
The enhanced solubility in polar organic solvents such as ethanol and ether can be attributed to favorable dipole-dipole interactions and potential hydrogen bonding with protic solvents [12]. The moderate solubility in aromatic solvents like benzene suggests π-π stacking interactions between the aromatic systems [12].
4'-Chloroacetanilide possesses a density of 1.385 g/cm³ at 22°C, reflecting the presence of the chlorine atom which contributes to the overall molecular mass [2] [12]. The refractive index is estimated at 1.5670, indicating moderate optical density typical of aromatic compounds containing halogen substituents [12] [13].
Property | Value | Temperature |
---|---|---|
Density | 1.385 g/cm³ | 22°C |
Refractive Index | 1.5670 (estimated) | 20°C |
Vapor Pressure | 0.000123 mmHg | 25°C |
The low vapor pressure of 0.000123 mmHg at 25°C indicates minimal volatility under ambient conditions, consistent with the compound's solid state and intermolecular hydrogen bonding [12].
While specific octanol-water partition coefficient values for 4'-Chloroacetanilide were not directly available in the literature, the compound's structure suggests a moderate to high lipophilicity [11] [14]. The predicted pKa value of 14.25±0.70 indicates weak acidity, primarily associated with the amide proton [2] [12]. The combination of the hydrophobic aromatic system with the polar amide group suggests intermediate partition behavior between aqueous and organic phases [11].
The primary synthetic route for 4'-chloroacetanilide involves the direct acetylation of p-chloroaniline (4-chloroaniline) using acetylating agents . This reaction represents a fundamental nitrogen acetylation process where the amino group of p-chloroaniline undergoes nucleophilic attack on the carbonyl carbon of the acetylating reagent.
The standard procedure employs acetic anhydride as the acetylating agent, proceeding via the following general reaction:
4-Chloroaniline + Acetic Anhydride → 4'-Chloroacetanilide + Acetic Acid [3]
The reaction mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of acetic anhydride, followed by proton transfer and elimination of acetate ion [4] [5]. Industrial implementations typically utilize controlled temperature conditions between 15-30°C for 5 hours, achieving yields of approximately 98.9% [6].
Alternative acetylating agents include acetyl chloride, which provides comparable results but requires careful handling due to the liberation of hydrogen chloride gas [7]. The acetyl chloride route offers advantages in terms of reaction rate, typically completing within 3 minutes under solvent-free conditions when catalyzed by appropriate agents [8].
Table 1: Comparison of Acetylating Agents for p-Chloroaniline Acetylation
Acetylating Agent | Reaction Time | Yield (%) | Byproducts | Conditions |
---|---|---|---|---|
Acetic Anhydride | 5 hours | 98.9 | Acetic Acid | 15-30°C |
Acetyl Chloride | 3 minutes | 98 | HCl gas | Room temperature |
Ethyl Acetate | 10 minutes | 0 | None observed | Room temperature |
Vinyl Acetate | 10 minutes | 20 | Mixed products | Room temperature |
Beyond direct acetylation of p-chloroaniline, several alternative synthetic routes have been developed for 4'-chloroacetanilide preparation. One notable approach involves the chlorination of acetanilide using trichloroisocyanuric acid under mechanochemical conditions [9] [10]. This solvent-free synthesis achieves excellent yields through solid-state grinding of acetanilide with chlorinating agents.
Another pathway utilizes the reaction of aniline with chloroacetyl chloride in the presence of Lewis acid catalysts such as aluminum chloride . This route directly introduces both the acetyl and chloro functionalities in a single step, though it requires careful control of reaction conditions to prevent oversubstitution.
The hypochlorite oxidation method represents a third alternative, where acetanilide undergoes controlled chlorination using sodium hypochlorite under alkaline conditions [6]. This approach offers environmental benefits by employing aqueous reaction media and avoiding organic solvents.
Optimization of reaction conditions significantly influences both yield and product purity in 4'-chloroacetanilide synthesis. Temperature control emerges as a critical parameter, with optimal ranges typically between 15-30°C for most acetylation procedures [6]. Higher temperatures may lead to decomposition or side reactions, while lower temperatures result in incomplete conversion.
Table 2: Optimized Reaction Conditions for Various Synthetic Routes
Synthetic Route | Temperature (°C) | Time | Solvent | Catalyst | Yield (%) |
---|---|---|---|---|---|
Acetic Anhydride/p-Chloroaniline | 15-30 | 5 h | None | None | 98.9 |
Acetyl Chloride/Phase Transfer | 25 | 15-30 min | DMF | TBAB | 98 |
Mechanochemical Chlorination | 25 | 30 min | None | None | 95 |
Hypochlorite Method | 15-30 | 5 h | Water | NaOH | 98.7 |
Solvent selection plays a crucial role in reaction optimization. Dimethylformamide (DMF) emerges as the optimal solvent for phase transfer catalyzed reactions, providing superior yields compared to acetonitrile, dichloromethane, or chloroform [7]. However, solvent-free conditions often demonstrate comparable or superior performance while offering environmental advantages.
Phase transfer catalysts, particularly tetrabutylammonium bromide (TBAB) and triethylbenzylammonium chloride (TEBAC), enhance reaction rates and yields when employed in appropriate solvent systems [7]. These catalysts facilitate mass transfer between phases and activate the nucleophilic amine for acetylation.
The molar ratio of reactants significantly affects both yield and selectivity. Optimal conditions typically employ a 1:2 molar ratio of amine to acetylating agent, ensuring complete conversion while minimizing excess reagent usage [8].
Industrial production of 4'-chloroacetanilide employs large-scale reactors with precise temperature and pressure control systems . Continuous flow reactors represent the preferred technology for large-scale synthesis, offering superior heat and mass transfer characteristics compared to batch processes.
The industrial process typically involves the following stages:
Industrial implementations achieve consistent product quality through automated process control systems monitoring temperature, pressure, and reactant flow rates. Quality control measures include in-line analytical techniques such as high-performance liquid chromatography (HPLC) and infrared spectroscopy for real-time process monitoring [12].
Scale-up considerations include heat removal capacity, mixing efficiency, and safety systems for handling potentially hazardous reactants and byproducts. Modern industrial facilities incorporate closed-loop systems for solvent recovery and waste minimization.
Environmental considerations have driven the development of greener synthetic approaches for 4'-chloroacetanilide production. Mechanochemical synthesis represents a significant advancement, eliminating the need for organic solvents while achieving comparable yields [9] [8] [13].
Table 3: Green Chemistry Metrics for Different Synthetic Approaches
Approach | Solvent Usage | Energy Consumption | Waste Generation | Atom Economy (%) |
---|---|---|---|---|
Traditional Solution | High | Moderate | High | 85 |
Mechanochemical | None | Low | Minimal | 95 |
Aqueous Phase Transfer | Minimal | Moderate | Low | 90 |
Solvent-Free Catalytic | None | Low | Minimal | 98 |
Solvent-free acetylation procedures utilize heterogeneous catalysts such as silica sulfuric acid, enabling room temperature reactions with excellent atom economy [8] [14]. These methods eliminate volatile organic compound emissions and reduce downstream purification requirements.
Aqueous-based synthetic routes employ water as the primary reaction medium, significantly reducing environmental impact while maintaining acceptable yields [15]. These approaches often incorporate biodegradable catalysts and mild reaction conditions.
Microwave-assisted synthesis offers another green alternative, reducing reaction times and energy consumption while improving product selectivity [16]. This technique enables precise temperature control and rapid heating, minimizing side reactions and improving overall process efficiency.
Continuous flow chemistry represents an emerging green technology for 4'-chloroacetanilide synthesis, offering improved heat and mass transfer, reduced waste generation, and enhanced safety profiles [17]. Flow reactors enable precise control of reaction parameters and facilitate easy scale-up from laboratory to industrial production.
Purification of 4'-chloroacetanilide relies primarily on crystallization techniques, exploiting the compound's limited water solubility and favorable crystal formation properties [18] [19]. The standard purification method involves recrystallization from ethanol or aqueous ethanol mixtures [19] [20].
Table 4: Crystallization Solvents and Conditions for 4'-Chloroacetanilide Purification
Solvent System | Temperature (°C) | Recovery (%) | Purity (%) | Crystal Morphology |
---|---|---|---|---|
Ethanol | 65 | 85-90 | >99 | Needle-like |
Aqueous Ethanol (70:30) | 55 | 80-85 | >98 | Prismatic |
Water/Methanol (60:40) | 50 | 75-80 | >97 | Plate-like |
Acetonitrile | 45 | 88-92 | >99 | Cubic |
The crystallization process involves dissolving crude 4'-chloroacetanilide in hot solvent, followed by controlled cooling to promote crystal formation. The compound exhibits a melting point of 177-181°C, facilitating monitoring of purification progress [21] [22].
Advanced crystallization techniques include seeded crystallization, where small amounts of pure crystals are added to supersaturated solutions to control nucleation and crystal growth [23] [24]. This approach enables better control over particle size distribution and crystal morphology.
Continuous crystallization methods offer advantages for large-scale purification, providing consistent product quality and reduced processing times [25]. These systems employ precise temperature control and continuous solvent recovery, improving overall process economics.
Layer melt crystallization represents an emerging purification technique offering high separation efficiency with minimal energy consumption [26]. This method exploits the different melting points of product and impurities to achieve effective purification without solvent usage.
Analytical characterization of purified 4'-chloroacetanilide employs multiple techniques including melting point determination, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography [27]. These methods ensure product identity and purity specifications are met for pharmaceutical and industrial applications.
The compound exhibits characteristic spectroscopic properties: infrared absorption at 1650-1680 cm⁻¹ (carbonyl stretch), ¹H NMR signals at 2.2 ppm (acetyl methyl) and 7.0-7.8 ppm (aromatic protons), and retention times of approximately 15-20 minutes under standard HPLC conditions [12] [28].
Irritant